2,4-Dimethyl-1-nitronaphthalene

Catalog No.
S15286393
CAS No.
24055-39-8
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1-nitronaphthalene

CAS Number

24055-39-8

Product Name

2,4-Dimethyl-1-nitronaphthalene

IUPAC Name

2,4-dimethyl-1-nitronaphthalene

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-8-7-9(2)12(13(14)15)11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

NPPPMWQUJJSHIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])C

2,4-Dimethyl-1-nitronaphthalene is an aromatic compound characterized by a naphthalene ring substituted with two methyl groups at the 2 and 4 positions and a nitro group at the 1 position. Its chemical formula is C11H11NO2C_{11}H_{11}NO_2. The presence of the nitro group contributes to its reactivity and potential applications in various chemical processes. This compound belongs to a class of nitronaphthalenes, which are known for their diverse chemical behaviors and biological activities.

, typical of aromatic compounds:

  • Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Electrophilic substitution reactions may occur at the remaining hydrogen atoms on the naphthalene ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, leading to derivatives such as 2,4-dimethyl-1-aminonaphthalene.
  • Nucleophilic Substitution: The compound can react with nucleophiles, particularly in the presence of strong bases or under specific conditions that facilitate such interactions.

Research indicates that compounds related to 2,4-dimethyl-1-nitronaphthalene exhibit various biological activities. For instance, nitronaphthalenes have been studied for their potential carcinogenic properties and their ability to form reactive metabolites that can bind to macromolecules in biological systems. The biological impact of 2,4-dimethyl-1-nitronaphthalene specifically remains less explored but may share similarities with other nitronaphthalene derivatives, which have shown mutagenic and carcinogenic effects in laboratory studies .

The synthesis of 2,4-dimethyl-1-nitronaphthalene typically involves the nitration of a suitable dimethyl-substituted naphthalene precursor. Common methods include:

  • Nitration with Nitric Acid and Sulfuric Acid: This classical method involves treating dimethylnaphthalene with a mixture of concentrated nitric acid and sulfuric acid, allowing for the introduction of the nitro group.
    C10H10+HNO3C11H11NO2+by products\text{C}_{10}\text{H}_{10}+\text{HNO}_3\rightarrow \text{C}_{11}\text{H}_{11}\text{NO}_2+\text{by products}
  • Electrophilic Aromatic Substitution: Under controlled conditions, electrophilic aromatic substitution can be employed to selectively introduce the nitro group at the desired position on the naphthalene ring.

Studies on similar compounds have indicated that nitronaphthalenes can interact with various biological macromolecules (e.g., proteins and nucleic acids), leading to modifications that may affect cellular functions. Research into the metabolic pathways of related compounds suggests that 2,4-dimethyl-1-nitronaphthalene could undergo similar transformations, potentially leading to toxicological implications .

Several compounds share structural similarities with 2,4-dimethyl-1-nitronaphthalene. Here are some notable examples:

Compound NameStructureUnique Features
1-NitronaphthaleneNitro at position 1Known for its carcinogenic properties
2-Methyl-1-nitronaphthaleneMethyl at position 2Exhibits different reactivity compared to 2,4-dimethyl variant
4-NitronaphthaleneNitro at position 4Different substitution pattern affects reactivity
1,3-Dimethyl-5-nitronaphthaleneMethyls at positions 1 and 3Different spatial arrangement influences interactions
2,6-DimethylnitrobenzeneNitro on benzene ringRepresents a simpler structure compared to naphthalenes

The uniqueness of 2,4-dimethyl-1-nitronaphthalene lies in its specific substitution pattern on the naphthalene ring, which influences both its chemical reactivity and biological activity compared to other nitronaphthalenes.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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